benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate
CAS No.: 4576-16-3
Cat. No.: VC4594051
Molecular Formula: C16H20N2O4
Molecular Weight: 304.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4576-16-3 |
|---|---|
| Molecular Formula | C16H20N2O4 |
| Molecular Weight | 304.346 |
| IUPAC Name | benzyl N-[2-(4,4-dimethyl-5-oxo-1,3-oxazol-2-yl)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C16H20N2O4/c1-15(2,12-17-16(3,4)13(19)22-12)18-14(20)21-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,18,20) |
| Standard InChI Key | YQHDVHOCQLVKDR-UHFFFAOYSA-N |
| SMILES | CC1(C(=O)OC(=N1)C(C)(C)NC(=O)OCC2=CC=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate features a carbamate group () linked to a benzyl moiety and a substituted oxazoline ring. The oxazoline component (4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl) introduces rigidity and electron-withdrawing characteristics, which influence reactivity in synthetic applications .
Synthesis and Manufacturing
The synthesis of benzyl N-[2-(4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]carbamate involves multi-step organic reactions. A plausible route includes:
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Oxazoline Ring Formation: Cyclocondensation of 2-amino-2-methylpropanol with a diketone derivative under acidic conditions to yield the 4,4-dimethyl-5-oxo-4,5-dihydro-1,3-oxazole intermediate .
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Carbamate Coupling: Reaction of the oxazoline intermediate with benzyl chloroformate in the presence of a base such as triethylamine to install the carbamate group.
Suppliers like Nanjing Shizhou Biology Technology Co., Ltd., and VulcanChem list this compound as a catalog item, indicating scalability for research-grade batches .
Applications in Research and Industry
Organic Synthesis
The compound serves as a versatile building block in medicinal chemistry. Its oxazoline ring is a common motif in ligands for asymmetric catalysis, while the carbamate group acts as a protecting group for amines during multi-step syntheses .
| Supplier | Location | Purity | Packaging Options |
|---|---|---|---|
| Nanjing Shizhou Biology Technology Co., Ltd. | China | >95% | 100 mg to 10 g |
| VulcanChem | USA | Research-grade | 250 mg to 5 g |
Pricing varies by quantity, with research-scale quantities (100 mg) priced at approximately $150–$300. Custom synthesis services are available for large-scale orders .
Future Research Directions
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Pharmacological Profiling: Screening for bioactivity against disease-relevant targets such as kinases or GPCRs.
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Process Optimization: Developing greener synthetic routes using catalytic methodologies.
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Material Science: Exploring applications in polymer chemistry as a crosslinking agent.
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